molecular formula C17H24O4 B190520 Acetylvalerenolic acid CAS No. 81397-67-3

Acetylvalerenolic acid

Cat. No. B190520
CAS RN: 81397-67-3
M. Wt: 292.4 g/mol
InChI Key: VBBXZFLAYWAXSK-YRNVUSSQSA-N
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Description

Acetylvalerenolic acid is a derivative of valerenic acid . It is a component of essential oil of valerian and has a hypnotic effect .


Synthesis Analysis

Acetylvalerenolic acid is a natural product derived from plant source . The exact synthesis process is not detailed in the available resources, but it’s known that it’s derived from valerenic acid .


Molecular Structure Analysis

The empirical formula of Acetylvalerenolic acid is C17H24O4 . Its molecular weight is 292.37 .


Physical And Chemical Properties Analysis

Acetylvalerenolic acid is a solid substance . It has a molecular weight of 292.37 . It’s stored at a temperature of -20°C .

Safety And Hazards

Acetylvalerenolic acid is classified as Aquatic Acute 1 - Aquatic Chronic 1 according to the Hazard Classifications . It’s recommended to use only outdoors or in a well-ventilated area . In case of eye contact, rinse cautiously with water for several minutes .

properties

IUPAC Name

(E)-3-(1-acetyloxy-3,7-dimethyl-2,4,5,6,7,7a-hexahydro-1H-inden-4-yl)-2-methylprop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24O4/c1-9-5-6-13(7-11(3)17(19)20)15-10(2)8-14(16(9)15)21-12(4)18/h7,9,13-14,16H,5-6,8H2,1-4H3,(H,19,20)/b11-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBBXZFLAYWAXSK-YRNVUSSQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C2=C(CC(C12)OC(=O)C)C)C=C(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CCC(C2=C(CC(C12)OC(=O)C)C)/C=C(\C)/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acetylvalerenolic acid

CAS RN

81397-67-3
Record name Acetylvalerenolic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081397673
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propenoic acid, 3-[1-(acetyloxy)-2,4,5,6,7,7a-hexahydro-3,7-dimethyl-1H-inden-4-yl]-2-methyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.129.693
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Acetylvalerenolic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035687
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
35
Citations
NJ Jacobo‐Herrera, N Vartiainen… - … Journal Devoted to …, 2006 - Wiley Online Library
… sesquiterpenes: acetylvalerenolic acid (1), valerenal (2) and valerenic acid (3), 1 and 3 were active as inhibitors of NF-κB at a concentration of 100 µg/mL. Acetylvalerenolic acid (1) …
Number of citations: 43 onlinelibrary.wiley.com
YS Shin, CH Park, SH Han, ES Lee, MJ Kim… - 한국약용작물학회학술 …, 2018 - dbpia.co.kr
Background: In the previous results, antidepressants and anxiolytic Effects were reported from the leave extracts of Valeriana fauriei. The major compounds of leave were valeranone …
Number of citations: 0 www.dbpia.co.kr
J Patočka, J Jakl - Journal of applied biomedicine, 2010 - Elsevier
… Valerenic acid, acetylvalerenolic acid and valerenal were active as inhibitors of NF-κB at a concentration of 100 μg/ml. Acetylvalerenolic acid reduced NF-κB activity to 4%, whereas …
Number of citations: 136 www.sciencedirect.com
SA Pilerood, J Prakash - Int J Food Sci Nutr Diet, 2013 - researchgate.net
… In a study valerenic acid, acetylvalerenolic acid and valerenal served as inhibitors of NF-êB at a concentration of 100 ìg/ml. Acetylvalerenolic acid reduced NF-êB activity to 4%, while …
Number of citations: 26 www.researchgate.net
NJ Jacobo-Herrera - 2005 - search.proquest.com
… The EtOAc extract of Valeriana officinalis also inhibited the NF-kB cascade at 100 |ig/ml, though, of its three compounds isolated, only one, acetylvalerenolic acid, showed inhibitory …
Number of citations: 3 search.proquest.com
H Hendriks, R Bos, HJ Woerdenbag… - Planta medica, 1985 - thieme-connect.com
Valerenic acid, isolated from Valeriana officinalis L. sl affected the rotarod and traction performance of mice in a similar manner to that of pentobarbital which was used together with …
Number of citations: 164 www.thieme-connect.com
OA Konovalova, VI Sheichenko, KS Rybalko - Chemistry of Natural …, 1991 - Springer
… -valtrate, ~-sitosterol, acetylvalerenolic acid, and a glyceride of linoleic and linolenic acids. … , valeranol, and valerenic and acetylvalerenolic acid - the main pharmacologically active …
Number of citations: 6 link.springer.com
DY Yoo, HY Jung, SM Nam, JW Kim, JH Choi… - Journal of medicinal …, 2015 - liebertpub.com
… officinalis and its main chemical components, including acetylvalerenolic acid and valerenic … This may be related to the inhibitory effect of the VE components acetylvalerenolic acid and …
Number of citations: 26 www.liebertpub.com
J Křepinský, V Sýkora, E Zvonkova… - Collection of …, 1965 - cccc.uochb.cas.cz
In 1960, we started to investigate the structure of valerenic and valerenolic acid isolated from Valeriana ofjicinalis L. roots; both compounds had been previously isolated by Stoll and co-…
Number of citations: 0 cccc.uochb.cas.cz
P Kumari, A Bhatt, D Rana - Medicinal Roots and Tubers for …, 2023 - books.google.com
… Acetylvalerenolic acid, valerenic acid, and valerenal were found to be NF-B prohibitors at a concentration of 100 g/mL. NF-B activity was reduced by 4% with acetylvalerenolic acid, …
Number of citations: 0 books.google.com

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